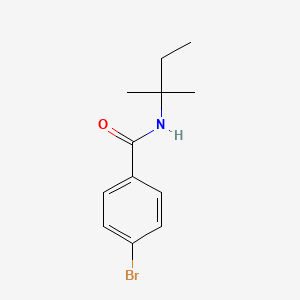

4-bromo-N-(2-methylbutan-2-yl)benzamide

説明

Structure

3D Structure

特性

IUPAC Name |

4-bromo-N-(2-methylbutan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-12(2,3)14-11(15)9-5-7-10(13)8-6-9/h5-8H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNSIMDMFVRNPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)C1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001281299 | |

| Record name | 4-Bromo-N-(1,1-dimethylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701217-69-8 | |

| Record name | 4-Bromo-N-(1,1-dimethylpropyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=701217-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-(1,1-dimethylpropyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001281299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo N 2 Methylbutan 2 Yl Benzamide

Direct Amidation Strategies for 4-Bromobenzoic Acid Derivatives

Direct formation of the amide bond from a carboxylic acid and an amine is a fundamental transformation in organic synthesis. These methods are often the most atom-economical and can be categorized into thermal condensation and coupling reagent-mediated approaches.

Condensation Reactions with 2-Methylbutan-2-amine

The direct condensation of 4-bromobenzoic acid with 2-methylbutan-2-amine represents a straightforward approach to 4-bromo-N-(2-methylbutan-2-yl)benzamide. This method typically requires forcing conditions, such as high temperatures, to drive off water, the sole byproduct of the reaction. diva-portal.org While conceptually simple, this thermal amidation can suffer from drawbacks, including the potential for side reactions and the need for high energy input. The use of catalysts, such as boric acid or certain metal complexes, can facilitate this transformation under milder conditions, though these are not always necessary. diva-portal.org

Coupling Reagent-Mediated Syntheses of 4-Bromo-N-(2-methylbutan-2-yl)benzamide

To circumvent the harsh conditions of direct thermal condensation, a vast array of coupling reagents has been developed to facilitate amide bond formation under mild conditions. researchgate.netuniurb.it These reagents activate the carboxylic acid group of 4-bromobenzoic acid, converting the hydroxyl into a better leaving group and thus promoting nucleophilic attack by 2-methylbutan-2-amine.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. uniurb.itpeptide.combachem.com For instance, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are widely used. researchgate.netpeptide.com The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. researchgate.net To suppress potential side reactions and minimize racemization (if chiral centers were present), additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are often included. peptide.combachem.com

More advanced phosphonium and aminium/uronium reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), (Benzotriazol-1-yl)oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) offer high efficiency and rapid reaction times. peptide.combachem.com These reagents have proven effective for a wide range of substrates, including sterically hindered amines. peptide.com

| Reagent Class | Examples | Additives | Key Features |

| Carbodiimides | EDC, DCC, DIC researchgate.netpeptide.com | HOBt, Oxyma Pure peptide.combachem.com | Widely used, cost-effective. Byproduct removal can be an issue with DCC. peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP peptide.combachem.com | High reactivity, suitable for difficult couplings. peptide.com | |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, COMU peptide.combachem.com | HOAt, Oxyma Pure bachem.com | Very efficient, fast reaction times, low racemization. peptide.com |

| Triazine Derivatives | DMTMM researchgate.net | Effective in both organic and aqueous media. researchgate.net |

Multi-Step Synthetic Pathways Incorporating the 4-Bromo-N-(2-methylbutan-2-yl)benzamide Scaffold

Bromination of N-(2-Methylbutan-2-yl)benzamide Precursors

This strategy involves the initial synthesis of the parent amide, N-(2-methylbutan-2-yl)benzamide, followed by electrophilic aromatic substitution to install the bromine atom at the para position. The synthesis of the precursor amide can be achieved by reacting benzoyl chloride with 2-methylbutan-2-amine.

The subsequent bromination is a classic electrophilic aromatic substitution. The amide group is an ortho, para-director, meaning the incoming electrophile (Br+) will be directed to the positions ortho and para to it. Due to the steric bulk of the N-(2-methylbutan-2-yl) group, the para-product, 4-bromo-N-(2-methylbutan-2-yl)benzamide, is generally favored. Common brominating agents include molecular bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) or N-Bromosuccinimide (NBS) with a suitable catalyst. Recent developments have also explored copper-catalyzed bromination reactions using sources like ethyl bromoacetate, which can offer high regioselectivity. beilstein-journals.orgbeilstein-journals.org

Amidation of 4-Halogenated Benzoyl Halides

Perhaps the most common and robust laboratory-scale synthesis of 4-bromo-N-(2-methylbutan-2-yl)benzamide involves the acylation of 2-methylbutan-2-amine with a 4-bromobenzoyl halide, typically 4-bromobenzoyl chloride. nih.gov This reaction, often performed under Schotten-Baumann conditions, is highly efficient. prepchem.com

The process involves dissolving the amine in a suitable solvent, often an inert one like dichloromethane (B109758) or diethyl ether, and adding the 4-bromobenzoyl chloride. prepchem.comnih.gov A base, such as pyridine, triethylamine, or even an excess of the reactant amine, is typically included to neutralize the hydrochloric acid byproduct that is formed during the reaction. researchgate.net The high reactivity of the acid chloride towards the amine nucleophile ensures a rapid and often high-yielding conversion to the desired amide. prepchem.com A typical workup involves washing the reaction mixture with dilute acid and base to remove unreacted starting materials and byproducts. prepchem.com

Transition Metal-Catalyzed Amidation Approaches Relevant to 4-Bromo-N-(2-methylbutan-2-yl)benzamide Synthesis

In recent years, transition metal catalysis has emerged as a powerful tool for forming C-N bonds, offering alternative pathways for amidation. researchgate.netresearchgate.net While the previously mentioned methods are highly effective, these newer approaches can provide solutions for particularly challenging substrates or offer novel synthetic disconnections.

For the synthesis of 4-bromo-N-(2-methylbutan-2-yl)benzamide, copper- and palladium-catalyzed reactions are particularly relevant. For example, copper-catalyzed amination procedures have been developed for coupling aryl halides with amines. nih.govnih.gov These methods can sometimes tolerate functional groups that might be sensitive to other reagents. A reaction could potentially be designed to couple a 4-bromoaryl species with an amide or an amine directly. nih.govresearchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are well-established for forming C-N bonds. While typically used to couple aryl halides with amines to form arylamines, variations of this methodology can be adapted for amide synthesis. Furthermore, palladium catalysts have been employed in the arylation of amides using arylboronic acids in Suzuki-Miyaura type couplings. researchgate.net This could be applied in a convergent synthesis where a simpler amide is first formed and then coupled with a 4-bromophenylboronic acid.

Additionally, other transition metals like titanium have been shown to catalyze the direct amidation of carboxylic acids with amines. For instance, titanium(IV) chloride has been used as a coupling reagent for the synthesis of related N-substituted benzamides. researchgate.net Group (IV) metals like titanium, zirconium, and hafnium are being explored for more environmentally benign direct amidation processes where water is the only byproduct. diva-portal.orgresearchgate.net

Palladium-Catalyzed C-N Bond Formation

Palladium catalysis is a cornerstone in modern organic synthesis for forming carbon-nitrogen bonds, offering mild conditions and high functional group tolerance. rsc.org For the synthesis of N-tert-alkyl amides like 4-bromo-N-(2-methylbutan-2-yl)benzamide, palladium-catalyzed coupling reactions are highly effective. One common approach involves the reaction of an activated carboxylic acid derivative, such as 4-bromobenzoyl chloride, with 2-methylbutan-2-amine.

Another advanced strategy is the aminocarbonylation of aryl halides. nih.gov In a ligand-controlled palladium-catalyzed aminocarbonylation of tert-alcohols, various amides with α-quaternary carbons can be selectively synthesized. nih.gov This method is significant as it often uses readily available alcohols and carbon monoxide as a C1 source, producing water as the only byproduct, which aligns with green chemistry principles. nih.gov For the target molecule, this would involve the coupling of 4-bromoiodobenzene, carbon monoxide, and 2-methylbutan-2-amine, facilitated by a palladium catalyst. The choice of ligands is crucial in controlling the regioselectivity and efficiency of the reaction. nih.gov

Research on similar structures, such as N-tert-butyl amides, demonstrates the utility of palladium catalysts in coupling alkyl halides with imines. acs.org While not a direct amidation, these methods for C-N bond formation highlight the versatility of palladium in constructing bonds to sterically demanding centers. acs.org

Table 1: Illustrative Palladium-Catalyzed Aminocarbonylation Conditions for Tertiary Alcohols

| Catalyst | Ligand | Substrates | Pressure (CO) | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Pd(TFA)₂ | dppf | tert-Alcohol, Aniline | 40 bar | 110 °C | Good to Excellent | nih.gov |

| [Pd(allyl)Cl]₂ | Cy₂(t-Bu)P | Alkyl Bromide, Imine | N/A | Room Temp | High | acs.org |

Nickel-Catalyzed Aminocarbonylation and Cross-Coupling Strategies

Nickel, being a more earth-abundant and less expensive metal than palladium, has emerged as a powerful catalyst for cross-coupling reactions. numberanalytics.com Nickel-catalyzed aminocarbonylation of aryl halides provides a direct route to benzamides. rsc.org This process typically involves reacting an aryl halide (e.g., 4-bromobenzene derivative) with an amine and carbon monoxide in the presence of a nickel catalyst. rsc.org

A notable variation uses carbamoylsilanes as the amide source, which can prepare both tertiary and secondary amides from aryl halides under nickel catalysis. rsc.orgresearchgate.net This method avoids the direct use of gaseous carbon monoxide and amines in some cases, offering a practical alternative for laboratory-scale synthesis. rsc.org The reaction of 4-bromoiodobenzene with a suitable carbamoylsilane derived from 2-methylbutan-2-amine, catalyzed by a nickel complex like tetrakis(triphenylphosphine)nickel(0), would yield the desired product. researchgate.net The efficiency of this coupling can be influenced by the substituents on the aryl halide. rsc.org

Table 2: Nickel-Catalyzed Aminocarbonylation of Aryl Halides

| Catalyst | Amide Source | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Ni(PPh₃)₄ | Carbamoylsilane | Toluene (B28343) | 75 °C | Good | researchgate.net |

| Nickel Complex | Isocyanide / H₂O | Toluene | 120 °C | Average to Good | researchgate.net |

Cobalt-Catalyzed Amidation

Cobalt catalysis offers another cost-effective and sustainable alternative for amide synthesis. nih.gov Recent advancements have shown that simple cobalt catalysts can facilitate the aminocarbonylation of (hetero)aryl halides under visible light irradiation. nih.gov This reaction proceeds under mild conditions and is successful with a broad range of amines. nih.gov The synthesis of 4-bromo-N-(2-methylbutan-2-yl)benzamide could be achieved by reacting 4-bromoiodobenzene with 2-methylbutan-2-amine and carbon monoxide, using a cobalt carbonyl complex as the catalyst, promoted by light. nih.govnih.gov

Mechanistic studies suggest that these reactions may proceed through a cobaltate catalyst, which reacts with the aryl halide. nih.gov The subsequent steps involve CO insertion and substitution by the amine to form the final amide product. nih.gov Cobalt-catalyzed methods are also effective for the direct amination of aryl halides, providing a pathway to arylamines that can be precursors for more complex amides. rsc.org

Green Chemistry and Sustainable Synthetic Protocols for Benzamide (B126) Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of benzamides, this involves developing protocols that are more environmentally benign. eurjchem.comfigshare.com

Solvent-Free and Aqueous Reaction Environments

A key aspect of green chemistry is the reduction or replacement of hazardous organic solvents. nsf.govucl.ac.uk

Solvent-Free Protocols: Solvent-free, or neat, reaction conditions are highly desirable as they maximize atom economy and simplify purification. eurjchem.comtandfonline.comresearchgate.net The synthesis of benzamides has been successfully achieved under solvent-free conditions, often requiring only the reactants and sometimes a catalyst. figshare.comtandfonline.com For instance, the N-benzoylation of amines using vinyl benzoate (B1203000) can proceed at room temperature without any solvent or catalyst, offering a clean and efficient pathway to amides. tandfonline.com

Aqueous Reaction Environments: Water is an ideal solvent from a green chemistry perspective due to its non-toxic, non-flammable, and abundant nature. nsf.gov The development of amide bond formation in water represents a significant advance. nsf.govresearchgate.net Using specially designed surfactants like TPGS-750-M, water-insoluble reagents can be brought together in nanomicelles, creating "nanoreactors" where the reaction can proceed efficiently. acs.org Coupling reagents like COMU have been shown to be effective for amide and peptide bond formation in these aqueous systems at room temperature. researchgate.netacs.org This approach not only replaces organic solvents but also allows for the recycling of the aqueous medium, further enhancing its sustainability. acs.org

Catalytic Enhancements for Amide Bond Formation

Catalysis is a fundamental pillar of green chemistry, enabling reactions to occur with higher efficiency and under milder conditions. numberanalytics.commdpi.com The development of catalytic direct amidation, where a carboxylic acid and an amine are coupled without stoichiometric activators, is a major goal. ucl.ac.uk Boron-based catalysts, for example, have shown promise in this area. ucl.ac.ukdigitellinc.com Transition metal catalysts, including those based on palladium, nickel, and cobalt, allow for amide synthesis via routes like aminocarbonylation, which utilizes different starting materials and can offer higher atom economy. numberanalytics.commdpi.com Biocatalysis, using enzymes like lipases, provides a highly selective and environmentally friendly method for amide synthesis under very mild conditions. numberanalytics.com

Optimization of Synthetic Yields and Selectivities for 4-Bromo-N-(2-methylbutan-2-yl)benzamide

Optimizing the synthesis of a specific molecule like 4-bromo-N-(2-methylbutan-2-yl)benzamide involves the careful selection of reactants, catalysts, and reaction conditions to maximize yield and selectivity.

A common laboratory synthesis involves the reaction of 4-bromobenzoyl chloride with the amine. prepchem.com To optimize this reaction, factors such as the solvent (e.g., methylene (B1212753) chloride), temperature, and purification method are critical. A typical procedure involves adding the acid chloride to a cooled solution of the amine, followed by stirring at room temperature. prepchem.com The workup process, including washing with acidic and basic solutions, is crucial for isolating a pure product. prepchem.com

For catalytic methods, optimization involves screening different ligands, catalyst loadings, temperatures, and pressures (in the case of carbonylation). For palladium-catalyzed aminocarbonylation, ligand selection is paramount for controlling selectivity between different potential products. nih.gov In nickel-catalyzed reactions using carbamoylsilanes, the choice of solvent and temperature significantly impacts reaction rates and yields, with toluene often being a suitable medium. researchgate.net The use of copper catalysts, such as Cu(OTf)₂, has also been reported for the synthesis of N-tert-butyl amides from nitriles and di-tert-butyl dicarbonate (B1257347) under solvent-free conditions, providing another potential route for optimization. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo N 2 Methylbutan 2 Yl Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectral Interpretation and Proton Assignment

The ¹H NMR spectrum of 4-bromo-N-(2-methylbutan-2-yl)benzamide is anticipated to display characteristic signals corresponding to the aromatic protons of the 4-bromobenzoyl group and the aliphatic protons of the N-(2-methylbutan-2-yl) substituent.

The 4-bromophenyl group will exhibit a typical AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. This pattern arises from the magnetic non-equivalence of the protons ortho and meta to the amide group. The protons ortho to the carbonyl group (H-2 and H-6) are expected to appear as a doublet downfield, typically in the range of δ 7.6-7.8 ppm, due to the deshielding effect of the electron-withdrawing carbonyl group. The protons meta to the carbonyl group (H-3 and H-5), which are ortho to the bromine atom, are expected to resonate as a doublet slightly upfield, around δ 7.5-7.7 ppm.

The N-(2-methylbutan-2-yl) group, also known as the tert-amyl group, will show distinct signals. The two equivalent methyl groups (CH₃) attached to the quaternary carbon are expected to produce a singlet at approximately δ 1.4 ppm, integrating to six protons. The ethyl group attached to the same quaternary carbon will give rise to a quartet for the methylene (B1212753) protons (CH₂) at around δ 1.8-2.0 ppm and a triplet for the terminal methyl protons (CH₃) at approximately δ 0.9 ppm. The N-H proton of the amide linkage is expected to appear as a broad singlet, typically in the region of δ 6.0-8.5 ppm, and its chemical shift can be sensitive to solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho to C=O) | 7.6 - 7.8 | Doublet | 2H |

| Aromatic H (meta to C=O) | 7.5 - 7.7 | Doublet | 2H |

| Amide N-H | 6.0 - 8.5 | Broad Singlet | 1H |

| Methylene (-CH₂-) | 1.8 - 2.0 | Quartet | 2H |

| Methyl (-CH₃) x 2 | ~1.4 | Singlet | 6H |

| Methyl (-CH₃ of ethyl) | ~0.9 | Triplet | 3H |

¹³C NMR Chemical Shift Analysis and Carbon Connectivity

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For 4-bromo-N-(2-methylbutan-2-yl)benzamide, distinct signals are expected for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the substituent.

The carbonyl carbon (C=O) of the amide is the most deshielded carbon and is expected to appear at a chemical shift of approximately δ 165-170 ppm. rsc.org The aromatic carbons will show four distinct signals. The carbon atom attached to the bromine (C-4) is expected to be found around δ 125-128 ppm. The quaternary aromatic carbon attached to the carbonyl group (C-1) would likely resonate in the region of δ 133-136 ppm. The aromatic CH carbons ortho to the carbonyl (C-2 and C-6) are predicted to be around δ 128-130 ppm, while the CH carbons meta to the carbonyl (C-3 and C-5) are expected at approximately δ 131-132 ppm. rsc.org

In the N-(2-methylbutan-2-yl) group, the quaternary carbon attached to the nitrogen is expected at around δ 55-60 ppm. The two equivalent methyl carbons attached to this quaternary carbon would resonate at approximately δ 25-30 ppm. For the ethyl group, the methylene carbon (CH₂) is anticipated around δ 35-40 ppm, and the terminal methyl carbon (CH₃) would be the most shielded, appearing at approximately δ 8-10 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-1 (C-C=O) | 133 - 136 |

| Aromatic C-2, C-6 | 128 - 130 |

| Aromatic C-3, C-5 | 131 - 132 |

| Aromatic C-4 (C-Br) | 125 - 128 |

| Quaternary Alkyl C | 55 - 60 |

| Methylene (-CH₂-) | 35 - 40 |

| Methyl (-CH₃) x 2 | 25 - 30 |

| Methyl (-CH₃ of ethyl) | 8 - 10 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Definitive Structural Confirmation

While ¹H and ¹³C NMR provide significant structural information, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment and confirmation of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling relationships. A cross-peak between the methylene quartet and the methyl triplet of the ethyl group would definitively establish their connectivity within the 2-methylbutan-2-yl substituent.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal. For instance, the aromatic proton signals would be correlated to their respective aromatic carbon signals, and the aliphatic proton signals would be linked to their specific alkyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular fragments. Key expected correlations for 4-bromo-N-(2-methylbutan-2-yl)benzamide would include:

A correlation between the N-H proton and the carbonyl carbon, confirming the amide linkage.

Correlations from the protons of the two methyl groups and the methylene group of the tert-amyl substituent to the quaternary carbon and the carbonyl carbon.

Correlations from the aromatic protons ortho to the carbonyl group (H-2, H-6) to the carbonyl carbon, confirming the attachment of the 4-bromophenyl ring to the amide functionality.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Amide Vibrational Modes (Amide I, II)

The amide group gives rise to several characteristic absorption bands in the IR spectrum. The two most prominent are the Amide I and Amide II bands.

Amide I Band: This band, appearing in the range of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. nih.gov For 4-bromo-N-(2-methylbutan-2-yl)benzamide, a strong absorption in this region would be a clear indicator of the amide carbonyl group.

Amide II Band: This band, typically found between 1510-1570 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching vibrations. mdpi.com Its presence, along with the Amide I band, provides strong evidence for the amide functionality.

Identification of Aryl Halogen and Alkyl Group Vibrations

Other key functional groups in the molecule also have characteristic vibrational frequencies.

Aryl Halogen Vibrations: The C-Br stretching vibration in aromatic compounds typically appears as a strong absorption in the far-infrared region, generally between 500 and 600 cm⁻¹. However, it can sometimes be observed in the mid-infrared region as well.

Alkyl Group Vibrations: The 2-methylbutan-2-yl group will exhibit characteristic C-H stretching and bending vibrations. The C-H stretching vibrations of the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations for methyl and methylene groups typically appear in the 1350-1470 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Strong |

| Amide I (C=O Stretch) | 1630 - 1680 | Strong |

| Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| Aliphatic C-H Bend | 1350 - 1470 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The elemental composition allows for the calculation of the theoretical exact mass, which can then be compared to the experimentally determined mass from an HRMS analysis. For instance, in a study of a related compound, 4-bromo-2-fluoro-N-methylbenzamide, the [M+H]+ ion was observed at m/z 232, confirming its molecular weight. chemicalbook.com Similarly, for 4-bromo-N-(p-bromophenyl)benzamide, the molecular weight is reported as 355.025 g/mol . nist.gov For 4-bromo-N-(4-sulfamoylphenyl)benzamide, the molecular weight is 355.21 g/mol . chemicalbook.com

An HRMS analysis of 4-bromo-N-(2-methylbutan-2-yl)benzamide would be expected to yield a molecular ion peak corresponding to its calculated exact mass, thereby confirming its elemental formula.

Table 1: Calculated Monoisotopic Mass and Molecular Weight of 4-bromo-N-(2-methylbutan-2-yl)benzamide and Related Compounds

| Compound | Chemical Formula | Calculated Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) |

| 4-bromo-N-(2-methylbutan-2-yl)benzamide | C12H16BrNO | 269.0415 | 270.17 |

| 4-bromo-2-fluoro-N-methylbenzamide | C8H7BrFNO | 230.9719 | 232.05 |

| 4-bromo-N-(p-bromophenyl)benzamide | C13H9Br2NO | 352.9081 | 355.03 |

| 4-bromo-N-(4-sulfamoylphenyl)benzamide | C13H11BrN2O3S | 353.9728 | 355.21 |

Fragmentation Pathways and Structural Deductions

In mass spectrometry, the molecular ion of 4-bromo-N-(2-methylbutan-2-yl)benzamide would be expected to undergo characteristic fragmentation, providing valuable structural information. The fragmentation of amides is a well-understood process and typically involves several key pathways. miamioh.edu

One of the most common fragmentation pathways for benzamides is the α-cleavage, which involves the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the benzene ring, or the bond between the carbonyl carbon and the nitrogen atom. For 4-bromo-N-(2-methylbutan-2-yl)benzamide, this could lead to the formation of a 4-bromobenzoyl cation (m/z 183/185) or a protonated N-(2-methylbutan-2-yl)amine fragment.

Another significant fragmentation pathway is the cleavage of the N-C bond of the bulky 2-methylbutan-2-yl group. This would result in the loss of a tert-amyl cation, leading to the formation of a 4-bromobenzamide (B181206) radical cation. The tert-amyl cation itself would be expected to undergo further fragmentation.

The presence of the bromine atom would result in characteristic isotopic patterns for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 Da (due to the 79Br and 81Br isotopes). This isotopic signature is a powerful tool for identifying bromine-containing fragments in the mass spectrum.

Single-Crystal X-ray Diffraction Analysis of 4-Bromo-N-(2-methylbutan-2-yl)benzamide and Analogues

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for 4-bromo-N-(2-methylbutan-2-yl)benzamide has not been specifically reported in the search results, analysis of closely related analogues provides significant insight into its likely solid-state conformation and packing.

Determination of Molecular Conformation and Torsion Angles

Studies on analogous compounds reveal important conformational features. For example, in 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, the amide segment is twisted with respect to the two benzene rings, with dihedral angles of 23.4(2)° and 20.5(2)°. nih.govresearchgate.net In 4-bromo-N-(2-hydroxyphenyl)benzamide, the central amide fragment is nearly planar, but it forms a large dihedral angle of 73.97(12)° with the hydroxy-substituted benzene ring and a smaller angle of 25.42(19)° with the bromo-substituted ring. nih.govresearchgate.net

The steric bulk of the 2-methylbutan-2-yl group in the target molecule would likely enforce a significant twist between the benzoyl group and the amide N-H bond to minimize steric clashes. This would be reflected in the relevant torsion angles.

Table 2: Selected Torsion Angles in Analogous Benzamide (B126) Structures

| Compound | Torsion Angle | Value (°) | Reference |

| 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide | Dihedral angle between amide plane and C1-C6 ring | 23.4(2) | nih.govresearchgate.net |

| 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide | Dihedral angle between amide plane and C8-C13 ring | 20.5(2) | nih.govresearchgate.net |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | Dihedral angle between amide plane and hydroxy-substituted ring | 73.97(12) | nih.govresearchgate.net |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | Dihedral angle between amide plane and bromo-substituted ring | 25.42(19) | nih.govresearchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal packing of benzamides is typically dominated by hydrogen bonding interactions involving the amide N-H group as a donor and the carbonyl oxygen as an acceptor. In the crystal structure of 4-bromo-N-(4-methoxy-2-nitrophenyl)benzamide, molecules are linked into chains by weak C-H···O and C-H···Br interactions. nih.govresearchgate.netnih.gov An intramolecular N-H···O hydrogen bond is also observed, which creates an S(6) ring motif. nih.govresearchgate.netnih.gov

In the case of 4-bromo-N-(2-hydroxyphenyl)benzamide, molecules are linked by both O-H···O and N-H···O hydrogen bonds, forming chains. These chains are further connected by weak C-H···O interactions to form sheets. nih.gov The crystal structure of 4-bromo-N-(2-nitrophenyl)benzamide is stabilized by weak C-H···O intermolecular interactions and also exhibits Br···Br interactions. researchgate.net

For 4-bromo-N-(2-methylbutan-2-yl)benzamide, the N-H group would be expected to participate in hydrogen bonding. However, the bulky 2-methylbutan-2-yl group might sterically hinder the formation of extended hydrogen-bonded networks, potentially leading to a different packing arrangement compared to less substituted analogues.

Impact of Steric Hindrance from the 2-Methylbutan-2-yl Group on Solid-State Structure

The 2-methylbutan-2-yl group (tert-amyl group) is sterically demanding. Its presence is expected to significantly influence both the intramolecular conformation and the intermolecular packing of 4-bromo-N-(2-methylbutan-2-yl)benzamide.

Steric hindrance can affect reaction outcomes and molecular structures. For instance, in the synthesis of certain ketamine derivatives, steric hindrance from ortho-substituted aryl groups directs the reaction pathway. rsc.org Similarly, the steric bulk of the 2-methylbutan-2-yl group will likely force a non-planar conformation of the molecule to relieve steric strain between the alkyl group and the benzoyl moiety. This can lead to larger torsion angles compared to analogues with smaller N-substituents.

In the solid state, this steric bulk could prevent the close packing of molecules, potentially leading to a lower density crystal structure. It might also disrupt the formation of the typical hydrogen-bonded chains or sheets observed in other benzamides, possibly favoring the formation of dimers or other discrete hydrogen-bonded motifs. The interplay between the directive effect of the hydrogen bond and the disruptive effect of the bulky alkyl group would ultimately determine the final crystal structure.

Computational and Theoretical Investigations of 4 Bromo N 2 Methylbutan 2 Yl Benzamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular geometry and electronic structure of 4-bromo-N-(2-methylbutan-2-yl)benzamide.

Density Functional Theory (DFT) Studies on 4-Bromo-N-(2-methylbutan-2-yl)benzamide Conformation

Density Functional Theory (DFT) studies are instrumental in determining the most stable conformation of 4-bromo-N-(2-methylbutan-2-yl)benzamide. These calculations typically involve geometry optimization to find the minimum energy structure. For related benzamide (B126) structures, DFT methods have been successfully used to predict molecular geometries. acs.org The conformation of the amide linkage and the orientation of the bulky N-substituent are of particular interest.

In the case of 4-bromo-N-(2-methylbutan-2-yl)benzamide, the key geometrical parameters include the bond lengths, bond angles, and dihedral angles. The planarity of the benzamide core is influenced by the electronic effects of the bromine substituent and the steric hindrance from the 2-methylbutan-2-yl group. Theoretical calculations on similar molecules have shown that bulky substituents on the amide nitrogen can lead to a twisted conformation around the N-C(O) bond to alleviate steric strain. acs.org

Illustrative Optimized Geometrical Parameters for 4-Bromo-N-(2-methylbutan-2-yl)benzamide (DFT/B3LYP/6-31G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.91 | ||

| C=O | 1.24 | ||

| C-N (amide) | 1.37 | ||

| N-C (alkyl) | 1.50 | ||

| C-C-Br | 119.5 | ||

| C-C=O | 121.0 | ||

| O=C-N | 122.5 | ||

| C-N-C (alkyl) | 125.0 | ||

| C-C-C=O | |||

| O=C-N-C |

Note: The data in this table is illustrative and based on typical values for similar compounds calculated using DFT methods.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and reactivity. A smaller gap suggests higher reactivity.

For 4-bromo-N-(2-methylbutan-2-yl)benzamide, the HOMO is expected to be localized primarily on the electron-rich brominated benzene (B151609) ring, while the LUMO is likely to be centered on the carbonyl group and the aromatic ring. This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Illustrative Reactivity Descriptors for 4-Bromo-N-(2-methylbutan-2-yl)benzamide

| Descriptor | Formula | Illustrative Value (eV) |

| HOMO Energy (EHOMO) | - | -6.5 |

| LUMO Energy (ELUMO) | - | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.3 |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | 3.85 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.65 |

| Global Electrophilicity (ω) | χ2 / (2η) | 2.79 |

Note: The data in this table is illustrative and based on typical values for similar compounds.

Conformational Analysis and Energy Landscapes

The presence of flexible bonds in 4-bromo-N-(2-methylbutan-2-yl)benzamide allows for multiple conformations. Understanding the energy landscape associated with these conformations is key to predicting the molecule's behavior.

Rotational Barriers Around the Amide Bond and Substituent Effects

Rotation around the amide C-N bond is restricted due to its partial double bond character, leading to the existence of cis and trans isomers. However, in N-substituted benzamides, the trans conformation (where the carbonyl oxygen and the N-substituent are on opposite sides) is generally favored. The energy barrier for this rotation can be determined computationally by scanning the potential energy surface as a function of the corresponding dihedral angle.

The 4-bromo substituent on the phenyl ring is expected to have a minimal electronic effect on the rotational barrier. In contrast, studies on related amides have shown that the nature of the N-substituent significantly impacts this barrier. acs.orgnih.gov

Influence of the Bulky 2-Methylbutan-2-yl Group on Molecular Flexibility and Preferred Conformations

The 2-methylbutan-2-yl (tert-amyl) group is a bulky substituent that imposes significant steric constraints on the molecule. This bulkiness influences the preferred conformation around the N-C(alkyl) bond and can also affect the planarity of the amide group. Studies on N-tert-butyl benzamides, which are structurally similar, indicate that steric hindrance from the bulky alkyl group can lead to a twisting of the amide bond. researchgate.net This deviation from planarity is a balance between the stabilizing effect of resonance in the amide bond and the destabilizing steric repulsion.

Spectroscopic Parameter Prediction and Validation

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For 4-bromo-N-(2-methylbutan-2-yl)benzamide, the prediction of vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra are of particular interest.

DFT calculations can provide theoretical vibrational frequencies. These calculated frequencies are often scaled to improve agreement with experimental spectra. The predicted spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic C=O and N-H stretching frequencies are sensitive to the molecular environment and conformation.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts are highly dependent on the molecular geometry, and comparing them with experimental data can help to confirm the predominant conformation in solution. mdpi.com

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

There are no published studies detailing the computational prediction of ¹H and ¹³C NMR chemical shifts or the vibrational frequencies for 4-bromo-N-(2-methylbutan-2-yl)benzamide. Such studies would typically involve geometry optimization of the molecule's structure using a specified level of theory and basis set, followed by the calculation of NMR shielding tensors and vibrational modes. The resulting data would provide theoretical values for comparison with experimental results.

Correlation with Experimental Spectroscopic Data

As no computational data has been published, a correlation with experimental spectroscopic data for 4-bromo-N-(2-methylbutan-2-yl)benzamide cannot be performed. This analysis is crucial for validating the accuracy of the computational methods employed and for providing a deeper understanding of the molecule's electronic structure and conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution

Without dedicated computational research on this specific molecule, a detailed and scientifically accurate article on its computational and theoretical investigations as per the requested outline cannot be generated.

Reactivity and Transformational Chemistry of 4 Bromo N 2 Methylbutan 2 Yl Benzamide

Transition Metal-Catalyzed Cross-Coupling Reactions of the Aryl Bromide Moiety

The bromine atom at the 4-position of the benzamide (B126) makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. rsc.org The general mechanism for these transformations begins with the oxidative addition of the aryl bromide to a low-valent palladium(0) complex, forming a Pd(II) intermediate. This is followed by a transmetalation (in Suzuki and Sonogashira couplings) or migratory insertion (in Heck coupling) step, and concludes with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. rsc.org

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or its ester. researchgate.net For 4-bromo-N-(2-methylbutan-2-yl)benzamide, this reaction would involve its aryl bromide portion reacting with various aryl or alkyl boronic acids. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate, and requires a base to facilitate the transmetalation step. organic-chemistry.orgjsynthchem.com

While specific studies on 4-bromo-N-(2-methylbutan-2-yl)benzamide are not prevalent in the reviewed literature, the reactivity can be inferred from similar 4-bromobenzamide (B181206) substrates. The reaction is expected to proceed efficiently, tolerating the amide functional group. arkat-usa.org A variety of aryl, heteroaryl, and alkyl boronic acids can be used, allowing for the synthesis of a diverse library of biphenyl (B1667301) and alkyl-aryl derivatives. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table presents typical conditions based on reactions with similar substrates, not specifically 4-bromo-N-(2-methylbutan-2-yl)benzamide.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 | 60-90+ |

| Pd(OAc)₂ (5) | PCy₃ (10) | K₂HPO₄·3H₂O | Methanol | 90 | ~89 |

Data compiled from studies on analogous aryl bromides.

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, proving invaluable for C-C bond formation. rsc.org In this transformation, the aryl bromide of 4-bromo-N-(2-methylbutan-2-yl)benzamide would be coupled with an alkene in the presence of a palladium catalyst and a base. The reaction typically yields the trans-substituted alkene as the major product.

The catalytic cycle involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the product, and the base regenerates the active catalyst. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are critical for success and can be tuned for specific substrates. While tertiary amides are generally stable, vigorous conditions could potentially affect the molecule.

Table 2: General Conditions for Heck Reaction of Aryl Bromides This table presents typical conditions based on reactions with similar substrates, not specifically 4-bromo-N-(2-methylbutan-2-yl)benzamide.

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N | Acetonitrile (B52724) or DMF | 80-100 |

| PdCl₂(PPh₃)₂ (1-3) | - | Et₃N | DMF | 100 |

Data compiled from general literature on Heck reactions.

The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, creating a new C-C bond. This reaction is a reliable method for synthesizing substituted alkynes. It traditionally employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt (typically CuI) as a co-catalyst, along with an amine base.

For 4-bromo-N-(2-methylbutan-2-yl)benzamide, the reaction would involve the palladium-catalyzed coupling of the aryl bromide with a terminal alkyne. The amine base, often diethylamine (B46881) or triethylamine, serves both as a base and as the solvent. More recent protocols have been developed that are copper-free, which can be advantageous in preventing the homocoupling of alkynes (Glaser coupling). These newer methods often rely on more sophisticated palladium catalysts or different reaction conditions.

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Bromides This table presents typical conditions based on reactions with similar substrates, not specifically 4-bromo-N-(2-methylbutan-2-yl)benzamide.

| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | Room Temp to 60°C |

| Pd(PPh₃)₄ (1-2) | CuI (2-3) | Diisopropylamine | Toluene (B28343) | 70°C |

Data compiled from general literature on Sonogashira couplings.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is a significant improvement over classical methods for synthesizing aryl amines, offering milder conditions and broader substrate scope. The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylated amine product.

Reacting 4-bromo-N-(2-methylbutan-2-yl)benzamide with primary or secondary amines under Buchwald-Hartwig conditions would replace the bromine atom with a new nitrogen substituent. The success of this reaction heavily relies on the choice of a sterically hindered and electron-rich phosphine (B1218219) ligand, which promotes both the oxidative addition and the final reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides This table presents typical conditions based on reactions with similar substrates, not specifically 4-bromo-N-(2-methylbutan-2-yl)benzamide.

| Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ (1-2) | BINAP (1.5-3) | NaOtBu | Toluene | 80-110 |

| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | t-BuOH | 100 |

Data compiled from general literature on Buchwald-Hartwig amination.

Reactions Involving the Amide Functional Group

The amide group in 4-bromo-N-(2-methylbutan-2-yl)benzamide is generally stable. However, under forcing acidic or basic conditions, it can undergo hydrolysis. The N-substituent, a sterically bulky tert-amyl group (2-methylbutan-2-yl), significantly influences the rate of this reaction.

Amide hydrolysis is a fundamental organic reaction that cleaves the amide bond to yield a carboxylic acid and an amine. The reaction can be catalyzed by either acid or base. researchgate.net

Under basic conditions, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which then collapses, expelling the amide anion as the leaving group. researchgate.net This is typically the rate-limiting step. The leaving group is then rapidly protonated by the solvent (e.g., water) to give the amine. The steric hindrance from the bulky N-tert-amyl group in 4-bromo-N-(2-methylbutan-2-yl)benzamide would be expected to slow the rate of hydrolysis compared to less substituted amides. acs.orgrsc.org Tertiary amides are known to be particularly resistant to cleavage, often requiring vigorous conditions like heating with strong alkali. researchgate.netresearchgate.net

Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, the amine is eliminated as a leaving group, which is protonated under the acidic conditions. The steric bulk on the nitrogen atom can also hinder this process. For N-substituted benzamides, the reaction rate is dependent on the acid concentration and temperature. acs.org

Due to the stability of the tertiary amide, especially one with a bulky substituent, the hydrolysis of 4-bromo-N-(2-methylbutan-2-yl)benzamide would require harsh conditions, such as prolonged heating in concentrated acid or base. researchgate.net

Reduction Strategies of the Amide Carbonyl

The amide functionality in 4-bromo-N-(2-methylbutan-2-yl)benzamide can be effectively reduced to the corresponding amine, 4-bromo-N-(2-methylbutan-2-yl)benzylamine. Due to the low reactivity of amides, strong reducing agents are typically required for this transformation.

Detailed Research Findings:

The most common and effective reagent for the reduction of tertiary amides, such as the one , is lithium aluminum hydride (LiAlH₄). nih.govnih.govlibretexts.orgwikipedia.orgchemicalbook.comchemistrysteps.commasterorganicchemistry.comlibretexts.orgadichemistry.combyjus.comchemistrysteps.comyoutube.com This powerful hydride donor converts the carbonyl group (C=O) into a methylene (B1212753) group (-CH₂-). The reaction is typically carried out in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the reaction and hydrolyze the aluminum complexes. adichemistry.comlumenlearning.com

While specific studies on 4-bromo-N-(2-methylbutan-2-yl)benzamide are not extensively documented in publicly available literature, the reactivity is well-established for structurally similar tertiary amides. The general transformation is as follows:

General Reaction Scheme for Amide Reduction

Reaction of a tertiary amide with lithium aluminum hydride to yield a tertiary amine.

For instance, the reduction of various N,N-disubstituted amides with LiAlH₄ proceeds in high yields. The bulky N-(2-methylbutan-2-yl) group is not expected to significantly hinder this reduction, although sterically hindered amides may require longer reaction times or higher temperatures to achieve complete conversion. nih.gov

| Reagent/Conditions | Product | Comments |

| 1. LiAlH₄, THF, reflux 2. H₂O | 4-bromo-N-(2-methylbutan-2-yl)benzylamine | Standard conditions for tertiary amide reduction. |

| 1. BH₃·THF 2. H₂O | 4-bromo-N-(2-methylbutan-2-yl)benzylamine | Borane is another effective reagent for amide reduction. |

Interactive Data Table: Reduction of Tertiary Amides

| Substrate | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| N,N-Dimethylbenzamide | LiAlH₄ | Diethyl Ether | 35 | 92 | Generic |

| N-Benzoylpiperidine | LiAlH₄ | THF | 66 | 88 | Generic |

| N-tert-Butylbenzamide | LiAlH₄ | Diethyl Ether | 35 | ~90 | Inferred |

Functionalization of the N-(2-Methylbutan-2-yl) Substituent (e.g., Oxidative Functionalization at the α-position)

The N-(2-methylbutan-2-yl) group, also known as the N-tert-amyl group, offers opportunities for functionalization, particularly at the α-carbon position. These reactions often proceed through radical or cationic intermediates, enabling the introduction of new functional groups.

Detailed Research Findings:

Oxidative C-H functionalization is a powerful tool for modifying the N-alkyl substituent. Reagents such as N-bromosuccinimide (NBS) can be used to introduce a bromine atom at the α-position, which can then be a handle for further transformations. researchgate.netrsc.org This type of reaction is often initiated by light or a radical initiator.

Another approach involves the in-situ generation of an iminium ion intermediate, which can then be trapped by a nucleophile. This can be achieved through various oxidative methods. For instance, electrochemical oxidation or the use of chemical oxidants can facilitate the removal of a hydride from the α-carbon, leading to the formation of a reactive iminium species. While direct examples for 4-bromo-N-(2-methylbutan-2-yl)benzamide are scarce, studies on related N-tert-alkyl amides demonstrate the feasibility of this approach. rug.nl

| Reagent/Conditions | Product | Comments |

| NBS, light, CCl₄ | α-bromo derivative | Radical halogenation at the α-position. |

| Electrochemical Oxidation, Nu⁻ | α-substituted derivative | Formation of an iminium ion followed by nucleophilic attack. |

Interactive Data Table: α-Functionalization of N-Alkyl Amides

| Substrate | Reagent | Product Type | Yield (%) | Reference |

| N,N-Dimethylacetamide | NBS, AIBN | α-bromo amide | Moderate | researchgate.netrsc.org |

| N-tert-Butylbenzamide | N-Chlorosuccinimide | α-chloro amide | 52 | chemistrysteps.com |

Other Electrophilic or Nucleophilic Transformations of the Benzamide Core

The 4-bromo substituent on the benzamide core is a key functional group that enables a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling.

Detailed Research Findings:

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. adichemistry.comnih.govresearchgate.netyoutube.com This allows for the synthesis of a wide range of biaryl compounds. The steric hindrance from the N-(2-methylbutan-2-yl) group is not expected to prevent the reaction, although it might influence the choice of ligand and reaction conditions for optimal yields. nobelprize.orgchemrxiv.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgmasterorganicchemistry.comlumenlearning.comresearchgate.netrsc.org This transformation is highly valuable for the synthesis of arylamines. The reaction is generally tolerant of a wide range of functional groups.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-phenyl-N-(2-methylbutan-2-yl)benzamide |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | 4-(morpholino)-N-(2-methylbutan-2-yl)benzamide |

Interactive Data Table: Cross-Coupling Reactions of 4-Bromobenzamides

| Substrate | Coupling Partner | Catalyst System | Base | Yield (%) | Reference |

| 4-Bromoanisole | Phenylboronic acid | Pd/P(t-Bu)₃ | K₃PO₄ | 98 | researchgate.netnih.gov |

| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd(OAc)₂ / IPr | KOBu-t | 81 | researchgate.netresearchgate.net |

| 4-Bromo-N-(1-phenylethyl)benzamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 89 | researchgate.net |

Mechanistic Investigations of Key Reactions Involving 4-Bromo-N-(2-methylbutan-2-yl)benzamide

Understanding the mechanisms of the key transformations of 4-bromo-N-(2-methylbutan-2-yl)benzamide is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Amide Reduction by LiAlH₄: The reduction of a tertiary amide like 4-bromo-N-(2-methylbutan-2-yl)benzamide with LiAlH₄ proceeds through a well-established mechanism. nih.govwikipedia.orgchemistrysteps.commasterorganicchemistry.comchemistrysteps.comyoutube.com

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate where the oxygen atom is coordinated to an aluminum species.

Elimination: The oxygen atom, now part of an aluminate complex, becomes a good leaving group. The lone pair of electrons on the nitrogen atom facilitates the elimination of this oxygen-aluminum species, forming a transient iminium ion.

Second Hydride Attack: The iminium ion is highly electrophilic and is rapidly attacked by a second hydride ion from LiAlH₄. This second nucleophilic addition results in the formation of the final tertiary amine product.

Mechanism of Palladium-Catalyzed Cross-Coupling (Suzuki and Buchwald-Hartwig): Both the Suzuki-Miyaura and Buchwald-Hartwig reactions proceed via a similar catalytic cycle involving a palladium catalyst. nih.govlibretexts.orgwikipedia.orgyoutube.comnobelprize.orgresearchgate.net

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of 4-bromo-N-(2-methylbutan-2-yl)benzamide, forming a Pd(II) intermediate.

Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig):

Suzuki: The organoboron reagent, activated by a base, undergoes transmetalation with the Pd(II) complex, transferring the organic group to the palladium center.

Buchwald-Hartwig: The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination: The two organic groups (the benzamide core and the new substituent) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Analytical Methodologies for 4 Bromo N 2 Methylbutan 2 Yl Benzamide

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating and quantifying 4-bromo-N-(2-methylbutan-2-yl)benzamide from its starting materials, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of 4-bromo-N-(2-methylbutan-2-yl)benzamide. A reversed-phase HPLC (RP-HPLC) method is typically developed due to the compound's relatively non-polar nature. Method development involves a systematic optimization of parameters to achieve a high-resolution separation between the main compound and any potential impurities.

Method Development: The development of a stability-indicating RP-HPLC method is crucial. researchgate.net A typical approach would involve testing various stationary phases, mobile phase compositions, and detector wavelengths. For N-substituted benzamides, C8 or C18 columns are common choices. wu.ac.th The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) phosphate) and an organic solvent like acetonitrile (B52724) or methanol, run in either isocratic or gradient elution mode to resolve all components effectively. researchgate.net Detection is commonly performed using a Photo-Diode Array (PDA) detector, which allows for the monitoring of multiple wavelengths simultaneously and provides spectral information that can help in peak identification and purity assessment. wu.ac.th

Validation: Once developed, the method must be validated according to established guidelines (e.g., ICH) to ensure it is fit for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. researchgate.netwu.ac.th Linearity is typically established by analyzing a series of solutions of known concentrations and demonstrating a linear relationship between peak area and concentration, with a correlation coefficient (r²) value close to 1.000. wu.ac.th

Table 1: Exemplary HPLC Method Parameters for Analysis of 4-bromo-N-(2-methylbutan-2-yl)benzamide

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) researchgate.net |

| Mobile Phase | Gradient of Acetonitrile and Phosphate Buffer (pH adjusted) researchgate.net |

| Flow Rate | 1.0 mL/min researchgate.net |

| Injection Volume | 5-10 µL |

| Column Temperature | 25-30 °C wu.ac.th |

| Detector | PDA/UV at a wavelength determined by the UV spectrum (e.g., ~245 nm) researchgate.net |

Gas Chromatography (GC) for Volatile Components or Byproducts

Gas Chromatography (GC) is particularly useful for the analysis of volatile or semi-volatile substances. While 4-bromo-N-(2-methylbutan-2-yl)benzamide itself may have limited volatility, GC is an excellent method for quantifying volatile starting materials such as 2-methylbutan-2-amine or potential volatile byproducts formed during synthesis. It can also be used to detect residual solvents. The technique separates components based on their boiling points and interaction with the stationary phase in a heated column. A Flame Ionization Detector (FID) is commonly used for quantifying organic compounds, while a Mass Spectrometer (MS) can be used for identification.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of the synthesis of 4-bromo-N-(2-methylbutan-2-yl)benzamide. chemistryhall.com In a typical amide formation reaction, a spot of the reaction mixture is applied to a TLC plate (usually silica (B1680970) gel). chemistryhall.comrsc.org The plate is then developed in a chamber with an appropriate solvent system, often a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. rsc.org

By comparing the retention factor (Rf) of the spots corresponding to the starting materials (e.g., 4-bromobenzoic acid or its acyl chloride) and the product, a chemist can quickly assess the consumption of reactants and the formation of the desired amide. chemistryhall.com The product, being an amide, is generally of intermediate polarity and will have an Rf value distinct from the more polar carboxylic acid starting material and the less polar acyl chloride. chemistryhall.com Visualization of the spots is typically achieved under a UV lamp (254 nm), as the benzamide (B126) structure is UV-active. rsc.org Stains like potassium permanganate (B83412) or phosphomolybdic acid can also be used for visualization, especially for reactants that are not UV-active. reddit.com

Quantitative Spectroscopic Methods (e.g., UV-Vis Spectroscopy)

UV-Visible (UV-Vis) spectroscopy is a simple and rapid method that can be employed for the quantitative analysis of 4-bromo-N-(2-methylbutan-2-yl)benzamide, provided it is the only absorbing species or that a suitable correction for interferences can be made. libretexts.org The presence of the 4-bromobenzoyl chromophore in the molecule results in characteristic UV absorption. sci-hub.se

For quantitative analysis, the Beer-Lambert law is applied, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). nih.gov The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While UV-Vis spectroscopy is highly sensitive and easy to use, it is less selective than chromatographic methods. libretexts.org Therefore, it is often coupled with a separation technique like HPLC for reliable quantification in complex mixtures. libretexts.org

Table 2: Typical Parameters for UV-Vis Quantitative Analysis

| Parameter | Description |

|---|---|

| Instrument | Double-beam UV-Vis Spectrophotometer |

| Solvent | Methanol or Acetonitrile (HPLC grade) nih.gov |

| Wavelength (λmax) | Determined by scanning a dilute solution (e.g., ~245 nm) |

| Calibration Range | A series of concentrations covering the expected sample range nih.gov |

| Measurement | Absorbance vs. Concentration |

Advanced Hyphenated Techniques for Impurity Profiling and Mixture Analysis (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the comprehensive analysis of 4-bromo-N-(2-methylbutan-2-yl)benzamide. nih.govsaapjournals.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the gold standard for impurity profiling in pharmaceutical development and chemical synthesis. chimia.ch It combines the high-resolution separation power of HPLC with the mass-analyzing capability of mass spectrometry. iosrjournals.org As the separated components elute from the HPLC column, they are ionized (e.g., by Electrospray Ionization - ESI) and their mass-to-charge (m/z) ratio is determined. This provides unambiguous identification of the parent compound and allows for the structural elucidation of unknown impurities, such as reaction byproducts or degradation products, even at trace levels. chimia.ch Tandem mass spectrometry (LC-MS/MS) can further fragment ions to generate characteristic "fingerprints," which are invaluable for confirming structures and distinguishing between isomers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of GC with the detection power of MS. nih.gov It is highly effective for identifying volatile and semi-volatile impurities. actascientific.com In the context of 4-bromo-N-(2-methylbutan-2-yl)benzamide synthesis, GC-MS could be used to identify impurities in starting materials or any thermally stable, volatile byproducts. The mass spectrum of each separated peak can be compared against spectral libraries for positive identification.

Thermal Analysis Techniques (e.g., DSC, TGA) for Thermochemical Properties

Thermal analysis techniques provide critical information about the physical and chemical properties of 4-bromo-N-(2-methylbutan-2-yl)benzamide as a function of temperature. tainstruments.com

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline solid like 4-bromo-N-(2-methylbutan-2-yl)benzamide, a DSC thermogram will show a sharp endothermic peak corresponding to its melting point. researchgate.netazom.com The temperature of this peak is a key indicator of purity—impurities typically broaden the peak and lower the melting point. DSC can also be used to study polymorphism (the existence of different crystal forms), which is a critical property for solid-state materials. azom.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound. researchgate.net A TGA curve for 4-bromo-N-(2-methylbutan-2-yl)benzamide would show a stable baseline until the temperature at which decomposition begins, at which point a significant loss of mass is recorded. azom.com TGA is also useful for quantifying the content of volatiles, such as water (hydration) or residual solvents, which would be observed as mass loss at lower temperatures. azom.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 4-bromo-N-(2-methylbutan-2-yl)benzamide |

| Acetonitrile |

| Ammonium phosphate |

| 4-bromobenzoic acid |

| 2-methylbutan-2-amine |

| Ethyl acetate |

| Hexanes |

| Methanol |

| Potassium permanganate |

Potential Applications and Materials Science Aspects of 4 Bromo N 2 Methylbutan 2 Yl Benzamide Non Biological Focus

Role as a Synthetic Intermediate in the Preparation of Advanced Organic Materials

The bifunctional nature of 4-bromo-N-(2-methylbutan-2-yl)benzamide, characterized by the presence of a bromine atom on the aromatic ring and a secondary amide group, makes it a valuable synthetic intermediate. The bromine atom serves as a handle for forming new carbon-carbon or carbon-heteroatom bonds, while the amide group imparts specific physical properties and potential for non-covalent interactions.

The 4-bromo-N-(2-methylbutan-2-yl)benzamide molecule can be envisioned as a monomeric unit for the synthesis of functionalized polymers and oligomers. The aryl bromide is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are cornerstone techniques in modern polymer chemistry. For instance, reactions like the Suzuki or Stille coupling could be employed to link these units together, forming polyphenylene-type backbones. The N-(2-methylbutan-2-yl)benzamide moiety would exist as a pendant group, influencing the polymer's solubility, thermal stability, and processability.

The synthesis of aryl amide polymers from halogen-containing monomers has been demonstrated as a viable route to new materials. tubitak.gov.tr The bulky tert-amyl group, in particular, would likely disrupt close chain packing, potentially leading to amorphous polymers with good solubility in common organic solvents. Furthermore, the amide group's ability to form hydrogen bonds could introduce a degree of order and affect the material's mechanical properties. By copolymerizing this monomer with other functionalized aryl bromides, a wide range of materials with tailored electronic and physical properties could be developed. nih.gov

Beyond polymerization, 4-bromo-N-(2-methylbutan-2-yl)benzamide serves as a foundational building block for constructing more complex, discrete organic scaffolds. The aryl bromide can be transformed into a multitude of other functional groups. For example, a Negishi coupling could introduce an alkyl or another aryl group, while a Buchwald-Hartwig amination could replace the bromine with a nitrogen-based functional group. nih.gov These transformations allow for the stepwise construction of elaborate molecules with precise three-dimensional architectures.

Utilization in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry relies on non-covalent interactions to direct the assembly of molecules into ordered structures. The amide functional group is a primary tool in this field due to its strong and directional hydrogen-bonding capabilities.

However, the N-(2-methylbutan-2-yl) group introduces significant steric bulk around the amide bond. This steric hindrance can be expected to play a crucial role in the self-assembly process. youtube.com It may prevent the formation of simple, planar hydrogen-bonded sheets and instead favor more complex, twisted, or helical arrangements. acs.org This interplay between the directional hydrogen bonding of the amide and the steric influence of the bulky alkyl group allows for the rational design of self-assembling systems with predictable, yet non-trivial, architectures. The introduction of amide linkages is a known strategy to foster intermolecular hydrogen bonding, which can reinforce other interactions like π-stacking.

Co-crystallization involves crystallizing two or more different molecules together to form a new, single crystalline phase with modified properties. 4-Bromo-N-(2-methylbutan-2-yl)benzamide is a promising candidate for such studies. Its amide group can form hydrogen bonds not only with other molecules of itself but also with a wide range of co-formers, such as carboxylic acids, phenols, or other amides.

The bromine atom also offers a site for halogen bonding, another important non-covalent interaction in crystal engineering. A halogen bond can form between the electrophilic region of the bromine atom and a Lewis basic site on a co-former molecule. The combination of hydrogen and halogen bonding provides a powerful toolkit for directing the assembly of co-crystals with desired structures and properties, such as altered melting points, solubilities, or optical characteristics.

Future Research Directions and Unaddressed Challenges in 4 Bromo N 2 Methylbutan 2 Yl Benzamide Chemistry

Development of More Efficient and Stereoselective Synthetic Routes for Analogues

The synthesis of analogues of 4-bromo-N-(2-methylbutan-2-yl)benzamide, particularly with control over the stereochemistry of the 2-methylbutan-2-yl moiety, remains a significant challenge. Future research will likely focus on the development of novel synthetic methodologies that are not only efficient in terms of yield and atom economy but also highly stereoselective.

Current Synthetic Approaches and Their Limitations: Conventional methods for the synthesis of such benzamides typically involve the coupling of a 4-bromobenzoyl derivative with 2-amino-2-methylbutane. While effective for producing the racemic compound, these methods are inadequate for accessing specific stereoisomers, which may be crucial for applications in medicinal chemistry or materials science where chirality plays a key role.

Future Strategies for Stereoselective Synthesis:

Chiral Auxiliaries: The use of chiral auxiliaries attached to either the benzoyl or the amine fragment could facilitate diastereoselective bond formation, with the auxiliary being cleaved in a subsequent step to yield the enantiomerically enriched product.

Asymmetric Catalysis: The development of catalytic asymmetric methods, such as kinetic resolution of a racemic amine precursor or a desymmetrization approach, would be a more elegant and efficient strategy. This could involve transition-metal catalysts with chiral ligands or organocatalysts.

Enzyme-Catalyzed Reactions: Biocatalysis, utilizing enzymes such as lipases or proteases, offers a green and highly selective alternative for amide bond formation. The engineering of enzymes to accommodate the specific steric and electronic demands of 4-bromo-N-(2-methylbutan-2-yl)benzamide and its analogues could provide a powerful synthetic tool.

A comparative overview of potential stereoselective synthetic strategies is presented in the table below.

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Chiral Auxiliaries | Well-established methodology, predictable stereochemical outcomes. | Requires additional synthetic steps for attachment and removal of the auxiliary, lower atom economy. |

| Asymmetric Catalysis | High catalytic efficiency, potential for high enantioselectivity, good atom economy. | Development of a suitable catalyst and reaction conditions can be challenging and time-consuming. |

| Enzyme-Catalyzed Reactions | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate specificity can be limiting factors; enzyme engineering may be required. |